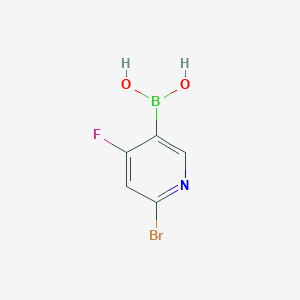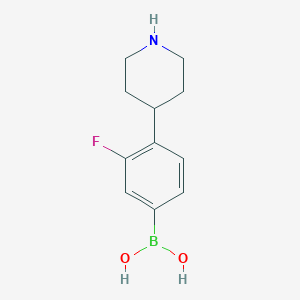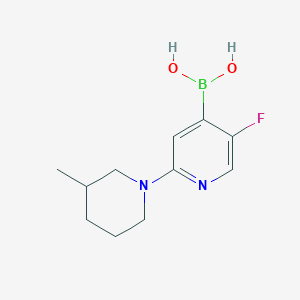
(6-Bromo-4-fluoropyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Bromo-4-fluoropyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with bromine and fluorine atoms. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-4-fluoropyridin-3-yl)boronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the palladium-catalyzed cross-coupling of 6-bromo-4-fluoropyridine with a boron reagent such as bis(pinacolato)diboron under basic conditions . The reaction is usually carried out in the presence of a base like potassium carbonate and a ligand such as triphenylphosphine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is tailored to ensure scalability and cost-effectiveness .
化学反応の分析
Types of Reactions: (6-Bromo-4-fluoropyridin-3-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Hydroxydeboronation: This reaction involves the conversion of the boronic acid to a hydroxyl group using reagents like hydrogen peroxide under basic conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Hydroxypyridines: Formed through hydroxydeboronation reactions.
科学的研究の応用
(6-Bromo-4-fluoropyridin-3-yl)boronic acid has diverse applications in scientific research:
作用機序
The mechanism by which (6-Bromo-4-fluoropyridin-3-yl)boronic acid exerts its effects is primarily through its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This mechanism involves the formation of a palladium-boron intermediate, which facilitates the transfer of the organic group from boron to palladium.
類似化合物との比較
(6-Fluoro-3-pyridinyl)boronic acid: Similar in structure but lacks the bromine substituent.
(4-Fluoropyridin-3-yl)boronic acid: Similar but with different substitution pattern on the pyridine ring.
Uniqueness: (6-Bromo-4-fluoropyridin-3-yl)boronic acid is unique due to the presence of both bromine and fluorine substituents on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo. The combination of these substituents can also affect the electronic properties of the compound, making it a valuable reagent in specific synthetic applications .
特性
分子式 |
C5H4BBrFNO2 |
|---|---|
分子量 |
219.81 g/mol |
IUPAC名 |
(6-bromo-4-fluoropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H4BBrFNO2/c7-5-1-4(8)3(2-9-5)6(10)11/h1-2,10-11H |
InChIキー |
YISMWZPPSHFVNN-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(C=C1F)Br)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Fluoro-1-(3-hydroxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083773.png)
![Propanoic acid, 3-chloro-2-[(ethoxymethylphosphinyl)oxy]-, methyl ester](/img/structure/B14083776.png)



![Methyl 1-(trimethylsilyl)bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14083812.png)


![1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083817.png)


![4-[(2-Ethylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B14083825.png)
![(2R)-3-methyl-2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-butanenitrile](/img/structure/B14083833.png)

